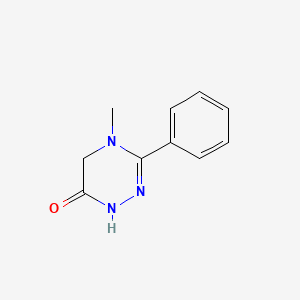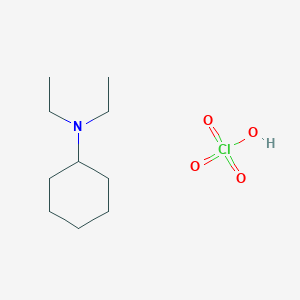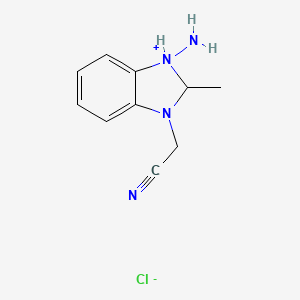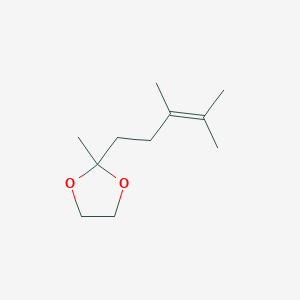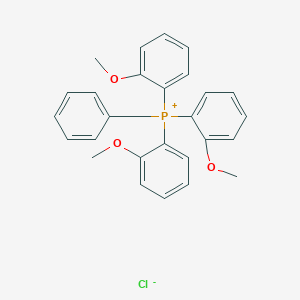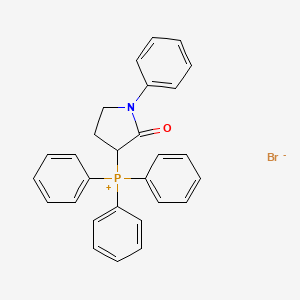
(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a triphenylphosphonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide typically involves the reaction of a pyrrolidine derivative with triphenylphosphine and a suitable brominating agent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as palladium or copper may be used.
Industrial Production Methods: Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the bromide ion.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, or bases.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Industry: In industrial settings, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action for (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium bromide would involve its interaction with molecular targets such as enzymes or receptors. The triphenylphosphonium moiety is known for its ability to target mitochondria, which could be a key aspect of its biological activity.
Vergleich Mit ähnlichen Verbindungen
- (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium chloride
- (2-Oxo-1-phenyl-pyrrolidin-3-YL)(triphenyl)-phosphonium iodide
Uniqueness: The bromide variant may exhibit different solubility, reactivity, or biological activity compared to its chloride or iodide counterparts. These differences can be crucial in determining its suitability for specific applications.
Eigenschaften
CAS-Nummer |
148776-18-5 |
|---|---|
Molekularformel |
C28H25BrNOP |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
(2-oxo-1-phenylpyrrolidin-3-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25NOP.BrH/c30-28-27(21-22-29(28)23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
BCUCCIAFGPPTLS-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN(C(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)

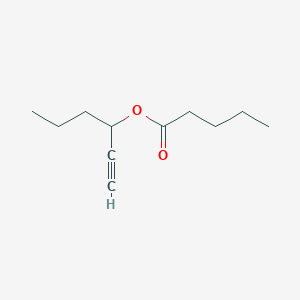
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)

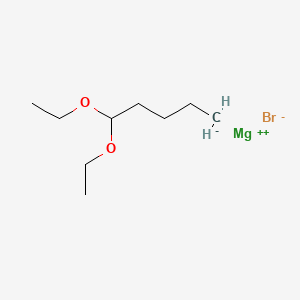
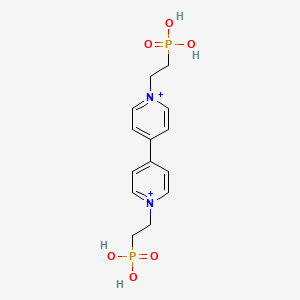
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
